2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride
Overview
Description
2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride is a compound that has garnered significant interest in the scientific community due to its diverse properties and potential applications. This compound, also known by its IUPAC name, is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The molecular formula of this compound is C6H12Cl2N2OS, and it has a molecular weight of 231.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride typically involves the reaction of appropriate thiazole derivatives with amino alcohols under controlled conditions. One common method includes the reaction of 2-aminothiazole with epichlorohydrin, followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities, due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, this compound can interact with DNA, leading to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
- 2-Amino-3-(1,3-thiazol-4-yl)propan-1-ol dihydrochloride
- 2-Amino-3-(1,3-thiazol-2-yl)propan-1-ol dihydrochloride
- 2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol hydrochloride
Comparison: Compared to its similar compounds, 2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-amino-3-(1,3-thiazol-5-yl)propan-1-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS.2ClH/c7-5(3-9)1-6-2-8-4-10-6;;/h2,4-5,9H,1,3,7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVPXNCZZJUSKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CC(CO)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060041-93-0 | |
Record name | 2-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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